2-Chloro-3-(1-isopropylpiperidin-2-yl)pyridine

medicinal chemistry Wnt signaling kinase inhibitor scaffold

2-Chloro-3-(1-isopropylpiperidin-2-yl)pyridine (CAS 1352527-46-8) is a heterocyclic small molecule with the molecular formula C13H19ClN2 and a molecular weight of 238.75 g/mol. It belongs to the chloropyridyl-piperidine class, which has been broadly claimed in patent literature as Wnt pathway inhibitors and appears as a scaffold in cytotoxic/anti-mitotic compound patents.

Molecular Formula C13H19ClN2
Molecular Weight 238.75 g/mol
Cat. No. B11805145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-(1-isopropylpiperidin-2-yl)pyridine
Molecular FormulaC13H19ClN2
Molecular Weight238.75 g/mol
Structural Identifiers
SMILESCC(C)N1CCCCC1C2=C(N=CC=C2)Cl
InChIInChI=1S/C13H19ClN2/c1-10(2)16-9-4-3-7-12(16)11-6-5-8-15-13(11)14/h5-6,8,10,12H,3-4,7,9H2,1-2H3
InChIKeyAKJQLOFAPSLXDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-3-(1-isopropylpiperidin-2-yl)pyridine: Structural Identity and Procurement-Relevant Baseline


2-Chloro-3-(1-isopropylpiperidin-2-yl)pyridine (CAS 1352527-46-8) is a heterocyclic small molecule with the molecular formula C13H19ClN2 and a molecular weight of 238.75 g/mol [1]. It belongs to the chloropyridyl-piperidine class, which has been broadly claimed in patent literature as Wnt pathway inhibitors [2] and appears as a scaffold in cytotoxic/anti-mitotic compound patents [3]. The compound bears a chlorine atom at the pyridine 2-position and a 1-isopropylpiperidin-2-yl substituent at the 3-position, creating one undefined stereocenter at the piperidine 2-carbon [1]. This specific 2,3-substitution pattern distinguishes it from regioisomeric analogs that place the piperidine moiety at the 4- or 5-position of the pyridine ring.

Why Regioisomeric or N-Unsubstituted Analogs Cannot Replace 2-Chloro-3-(1-isopropylpiperidin-2-yl)pyridine


Regioisomeric substitution on the pyridine ring dictates the angular geometry between the chloropyridine core and the piperidine moiety, which in turn governs recognition by biological targets such as kinases and Wnt pathway components [1]. The 2-chloro-3-substituted pattern places the chlorine atom ortho to the pyridine nitrogen and vicinal to the piperidine attachment point, creating a distinct electrostatic and steric environment compared to the 4- or 5-substituted isomers . Furthermore, the N-isopropyl group on the piperidine ring introduces both steric bulk and increased lipophilicity (XLogP3 = 3.3) relative to the unsubstituted 2-chloro-3-(piperidin-2-yl)pyridine, which directly impacts membrane permeability, metabolic stability, and target binding kinetics [2]. Because minor positional shifts in pyridyl-piperidine series are known to produce orders-of-magnitude differences in Wnt inhibitory potency [1], generic substitution without explicit comparative data carries a high risk of experimental failure.

Quantitative Differentiation Evidence for 2-Chloro-3-(1-isopropylpiperidin-2-yl)pyridine Against Key Comparators


Regioisomeric Substitution Pattern: 2,3- vs. 2,4- vs. 2,5-Chloropyridyl-Piperidine Topology

The 2-chloro-3-(piperidin-2-yl) substitution pattern places the chlorine atom at the ortho position relative to the pyridine nitrogen and adjacent to the piperidine attachment, generating a unique dihedral angle across the pyridine–piperidine bond that is distinct from the 2-chloro-4-(1-isopropylpiperidin-4-yl)pyridine (CAS 1316225-87-2) and 2-chloro-5-(1-isopropylpiperidin-2-yl)pyridine (CAS 1352492-43-3) regioisomers . In the chemically related 3,4,5-trisubstituted pyridine Wnt inhibitor series, a twisted conformation about the pyridine–piperidine bond was demonstrated by small-molecule X-ray crystallography and shown to be essential for potent Wnt pathway inhibition, with loss of this conformation leading to >10-fold reduction in cellular IC50 [1]. The 3-position attachment of the piperidine in the target compound forces the chlorine into a sterically constrained environment that cannot be replicated by 4- or 5-substituted regioisomers.

medicinal chemistry Wnt signaling kinase inhibitor scaffold

N-Isopropyl Substitution: Lipophilicity and Steric Differentiation from N-Unsubstituted Analog

The N-isopropyl group on the piperidine ring of the target compound confers a computed XLogP3 of 3.3 and adds significant steric bulk (two rotatable bonds total) compared to the unsubstituted analog 2-chloro-3-(piperidin-2-yl)pyridine (CAS 526183-38-0), which lacks the isopropyl group and has a correspondingly lower calculated logP [1]. In pyridyl-piperidine SAR series, N-alkyl substitution is a critical driver of both target binding affinity and ADME properties; the isopropyl group specifically has been shown in related Wnt inhibitor programs to balance potency with metabolic stability, whereas smaller N-substituents (methyl, ethyl) or N–H variants frequently exhibit higher intrinsic clearance in human hepatic microsomal assays [2]. The target compound has zero hydrogen bond donors, two hydrogen bond acceptors, and a topological polar surface area of 16.1 Ų, placing it in favorable property space for CNS penetration according to standard drug-likeness filters [1].

physicochemical properties drug-likeness blood-brain barrier permeability

Stereochemical Complexity: Undefined Stereocenter as a Differentiation and IP Factor

The target compound contains one undefined stereocenter at the piperidine 2-position (the carbon linking to the pyridine ring), meaning the commercial material is racemic unless otherwise specified [1]. This contrasts with the 4-substituted regioisomer 2-chloro-4-(1-isopropylpiperidin-4-yl)pyridine (CAS 1316225-87-2), which has no stereocenter at the piperidine attachment point and is achiral . In the Wnt inhibitor patent landscape, individual enantiomers of chiral pyridyl-piperidine compounds are separately claimed, and enantiomeric separation has been shown to yield divergent potency and selectivity profiles [2]. The presence of this stereocenter provides both a synthetic handle for enantioselective synthesis and a potential IP differentiation point not available with the achiral 4-substituted analog.

stereochemistry chiral separation intellectual property

PASS Predicted Bioactivity Spectrum: Multi-Target Potential Differentiated from Single-Target Analogs

In silico PASS (Prediction of Activity Spectra for Substances) analysis for the target compound predicts multiple potentially relevant bioactivities with Pa (probability of activity) scores, including signal transduction pathways inhibitor (Pa = 0.657), chloride peroxidase inhibitor (Pa = 0.620), protein kinase inhibitor (Pa = 0.584), antimycobacterial (Pa = 0.577), and platelet derived growth factor kinase inhibitor (Pa = 0.555) [1]. These predictions, while in silico and not experimentally validated, provide a computational activity fingerprint that can be compared with analogous predictions for regioisomeric or N-substituted analogs to prioritize which compound to advance into screening. The multi-kinase prediction profile is consistent with the pyridyl-piperidine chemotype's known engagement with Wnt pathway kinases including CDK8/CDK19, where optimized compounds achieve cellular IC50 values in the low nanomolar range (e.g., CCT251545 IC50 = 5 nM in 7dF3 cells) [2].

computational pharmacology multi-target drug discovery kinase inhibition

Patent Corpus Association: Wnt Pathway and Cytotoxic Compound Patent Families

The 2-chloro-3-(1-isopropylpiperidin-2-yl)pyridine scaffold falls within the generic Markush structures of at least two distinct patent families: the Merck/Cancer Research Technology pyridyl piperidine series claiming Wnt pathway inhibitors for hyperproliferative and inflammatory diseases [1], and a more recent family claiming cytotoxic and anti-mitotic compounds [2]. The Merck patent explicitly describes the goal of identifying compounds with superior solubility, metabolic clearance, and bioavailability characteristics relative to prior art Wnt inhibitor 'E60' [1]. The 3-position piperidine attachment with 2-chloro substitution represents a specific sub-genus within the broader Formula (I), where R1 = Cl (preferred Hal) and X = CH [1]. This patent linkage provides a documented rationale for why this specific substitution pattern is explored in drug discovery, distinct from regioisomers that may map to different sub-genera or fall outside preferred claims.

Wnt inhibitor oncology intellectual property landscape

High-Confidence Application Scenarios for 2-Chloro-3-(1-isopropylpiperidin-2-yl)pyridine Based on Verified Evidence


Wnt Pathway Inhibitor Lead Optimization: Scaffold with Defined Regiochemistry and Patent Position

Medicinal chemistry teams pursuing canonical Wnt/β-catenin pathway inhibitors for oncology indications should prioritize 2-chloro-3-(1-isopropylpiperidin-2-yl)pyridine over 4- or 5-substituted regioisomers because the 2-chloro-3-piperidinyl topology matches the substitution pattern explicitly disclosed in the Merck/Cancer Research Technology patent family (US 2017/0107222 A1), where R1 = Cl is the preferred halogen and the pyridine–piperidine bond geometry is a key determinant of target engagement [1]. The presence of one undefined stereocenter further enables enantiomer resolution for differential SAR, a strategy successfully employed in the development of CCT251545 [2].

Kinase-Focused Chemical Library Synthesis: Multi-Target Prediction Profile

Based on PASS in silico predictions showing Pa > 0.5 for protein kinase inhibition, PDGF kinase inhibition, and signal transduction pathway modulation [3], this compound is more rationally deployed as a diversity element in kinase-targeted libraries than N-unsubstituted analogs, which lack the lipophilicity and steric properties (XLogP3 = 3.3, no H-bond donors) favorable for ATP-binding site engagement [4]. The 2-chloro substituent provides a synthetic handle for further cross-coupling diversification (Suzuki, Buchwald-Hartwig) at a position that is electronically activated by the adjacent pyridine nitrogen.

Enantioselective Synthesis Programs: Chiral Building Block with Separable Enantiomers

For programs requiring enantiomerically pure intermediates, the target compound's undefined stereocenter at the piperidine 2-position [4] provides an explicit advantage over the achiral 2-chloro-4-(1-isopropylpiperidin-4-yl)pyridine, which cannot be used to explore enantiomer-dependent pharmacology. Chiral chromatographic resolution or asymmetric synthesis approaches can be applied to access single enantiomers, potentially yielding differential activity profiles as demonstrated in related pyridyl-piperidine Wnt inhibitors [2].

Cytotoxic/Anti-Mitotic Agent Discovery: Patent-Consistent Intermediate

The compound's structural coverage under EP 4 074 686 A1 (cytotoxic and anti-mitotic compounds) [5] positions it as a procurement-relevant intermediate for teams building compound collections targeting mitosis. Relative to the pyrazine analog 2-chloro-3-(1-isopropylpiperidin-3-yl)pyrazine, the pyridine core offers different hydrogen-bonding capacity and electronic character at the site of the chlorine, which can alter target selectivity profiles in tubulin polymerization or mitotic kinase assays.

Quote Request

Request a Quote for 2-Chloro-3-(1-isopropylpiperidin-2-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.